molecular formula C17H16FN3O2S B2584094 2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2034595-63-4

2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2584094
CAS No.: 2034595-63-4
M. Wt: 345.39
InChI Key: QXRGBPIYNBIIQR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a fluorophenoxy group, a pyrazolyl group, and a thiophenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenoxy Intermediate: Reacting 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Synthesis of the Pyrazolyl Intermediate: Reacting 1H-pyrazole with an alkylating agent to introduce the ethyl group.

    Coupling Reaction: Combining the fluorophenoxy intermediate with the pyrazolyl intermediate under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its complex structure and potential biological activity.

    Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Applications: Possible use in the development of new materials or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
  • 2-(2-bromophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-14-4-1-2-5-16(14)23-11-17(22)19-10-15(13-6-9-24-12-13)21-8-3-7-20-21/h1-9,12,15H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRGBPIYNBIIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CSC=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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